molecular formula C33H33N5O5 B10784458 N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide

N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide

Cat. No.: B10784458
M. Wt: 579.6 g/mol
InChI Key: PCVSIMQAFWRUEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SDZ-NKT-343 involves multiple steps, starting with the preparation of 2-nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide . The synthetic route includes the following key steps:

    Formation of the carbamoyl group: This involves the reaction of 2-nitrophenyl isocyanate with (S)-proline.

    Coupling with naphthylalanine: The resulting compound is then coupled with (S)-3-(2-naphthyl)alanine.

    Addition of the benzyl and methyl groups: Finally, the compound is modified with benzyl and methyl groups to form SDZ-NKT-343.

Industrial production methods for SDZ-NKT-343 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

SDZ-NKT-343 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

SDZ-NKT-343 is compared with other neurokinin 1 receptor antagonists such as:

    Aprepitant: Used for preventing chemotherapy-induced nausea and vomiting.

    Fosaprepitant: A prodrug of aprepitant with similar applications.

    Rolapitant: Another neurokinin 1 receptor antagonist used for similar purposes.

What sets SDZ-NKT-343 apart is its higher selectivity and potency, with an IC50 value of 0.62 nM compared to higher values for other antagonists . This makes SDZ-NKT-343 a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-N-[1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVSIMQAFWRUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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